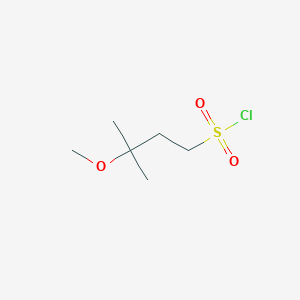
4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol
Descripción general
Descripción
“4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol” is a chemical compound with the molecular formula C9H9F4NO. It has a molecular weight of 209.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H7F4NO/c9-6-2-1-5(14)3-7(6)13-4-8(10,11)12/h1-3,13-14H,4H2 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, detailed crystallographic data or 3D structure information for this specific compound is not available in the searched resources.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . More specific physical and chemical properties such as boiling point, refractive index, and density are not available in the searched resources.Aplicaciones Científicas De Investigación
Fluorination Reagents
- Scientific Field : Synthetic Chemistry
- Application Summary : This compound is used in the field of synthetic chemistry as a fluorination reagent . The replacement of hydrogen atoms with fluorine substituents in organic substrates is of great interest because of the strong electronegativity of fluorine and relatively small steric footprint of fluorine atoms .
- Results or Outcomes : The necessity for an electrophilic fluorination reagent that is safe, stable, highly reactive, and amenable to industrial production as an alternative to very hazardous molecular fluorine was the inspiration for the discovery of selectfluor .
Agrochemical and Pharmaceutical Ingredients
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which include “4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol”, are used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods of Application : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results or Outcomes : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Industry
- Application Summary : “4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol” is used as a pharmaceutical intermediate .
- Methods of Application : It is used for the synthesis of diphenylthioethers .
- Results or Outcomes : The specific outcomes of this application are not provided in the source .
Enzymatic Synthesis of Fluorinated Compounds
- Scientific Field : Applied Microbiology and Biotechnology
- Application Summary : This compound is used in the enzymatic synthesis of fluorinated compounds . Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application : The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Achieving selective fluorination is still a huge challenge under mild conditions .
- Results or Outcomes : Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
Preparation of Poly (TFEMA)
- Scientific Field : Materials Science
- Application Summary : “4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol” can be used in the preparation of poly (TFEMA), which can be used in the development of acrylic protective coatings .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific outcomes of this application are not provided in the source .
Use in Lithium-Ion Batteries
- Scientific Field : Energy Storage
- Application Summary : This compound has a low viscosity, low freezing point, low dielectric constant, and high electrochemical stability, making it an ideal candidate for use in lithium-ion batteries, lithium-sulfur batteries, and other battery systems .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific outcomes of this application are not provided in the source .
Acaricide
- Scientific Field : Pesticide Chemistry
- Application Summary : This compound has been used in the development of a novel acaricide, HNPC-A188 . Acaricides are pesticides that kill members of the arachnid subclass Acari, which includes ticks and mites .
- Methods of Application : The compound was introduced into pyrimidine derivatives by adding trifluoroethyl thioether and F, Cl, CH3 substituents at different positions on the benzene ring .
- Results or Outcomes : HNPC-A188 exhibits excellent acaricidal activity with LC50 values of 0.19 mg/L against Tetranychus urticae, which can be compared with the commercial acaricide cyenopyrafen .
Preparation of Poly (FATRIFE-co-MAF)
- Scientific Field : Polymer Chemistry
- Application Summary : “4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol” can be used in the preparation of poly (FATRIFE-co-MAF), which can be used in the development of functional coatings with tunable wettability and improved adhesion .
- Methods of Application : The preparation was achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .
- Results or Outcomes : The resulting poly (FATRIFE-co-MAF) copolymers exhibited various glass transition temperatures (Tgs) depending on their compositions. Tg values increased with increasing MAF contents in the copolymer .
Safety And Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-fluoro-2-[(2,2,2-trifluoroethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-7-1-2-8(15)6(3-7)4-14-5-9(11,12)13/h1-3,14-15H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEHJYUUHXCMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNCC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)

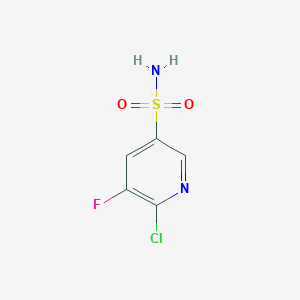
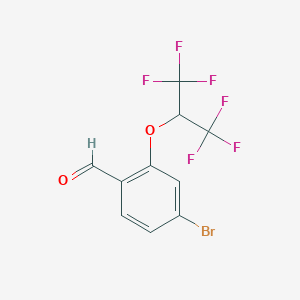

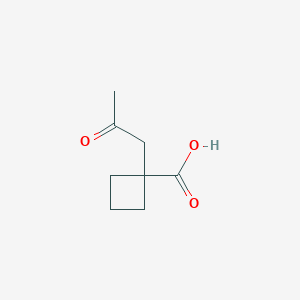
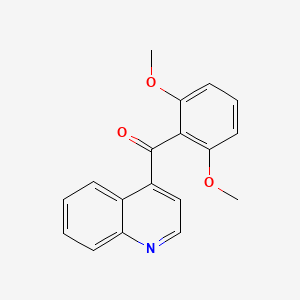
![1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)-](/img/structure/B1458534.png)
![10-Chloro-12-(4-methylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1458535.png)
![N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B1458537.png)
